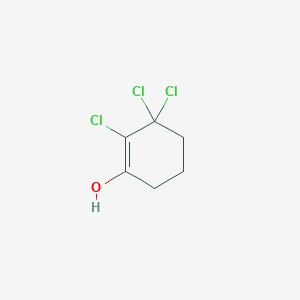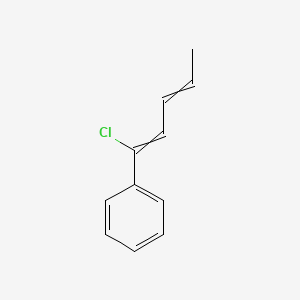
(1-Chloropenta-1,3-dien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloropenta-1,3-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorinated pentadiene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropenta-1,3-dien-1-yl)benzene typically involves the chlorination of penta-1,3-diene followed by a coupling reaction with benzene. One common method is the electrophilic aromatic substitution where the chlorinated diene reacts with benzene in the presence of a Lewis acid catalyst . Another approach involves the use of lithiated allylic phosphonates which undergo olefination reactions with aldehydes to yield terminal 1,3-dienes .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by catalytic coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloropenta-1,3-dien-1-yl)benzene undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chlorinated diene to a saturated hydrocarbon.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include epoxides, saturated hydrocarbons, and various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(1-Chloropenta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Chloropenta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets through electrophilic and nucleophilic pathways. The compound can undergo electrophilic aromatic substitution, forming intermediates that react further to yield substituted products . Additionally, its conjugated diene structure allows for cycloaddition reactions, forming cyclic compounds through [4+2] cycloaddition mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Chlorobenzene: A simpler structure with a single chlorine substituent on the benzene ring.
Penta-1,3-diene: A non-chlorinated diene with similar reactivity.
Benzyl chloride: Contains a benzene ring with a chloromethyl group.
Uniqueness
(1-Chloropenta-1,3-dien-1-yl)benzene is unique due to its combination of a conjugated diene system with a chlorinated benzene ring, offering distinct reactivity and potential for diverse applications compared to its simpler counterparts .
Propiedades
Número CAS |
90137-68-1 |
|---|---|
Fórmula molecular |
C11H11Cl |
Peso molecular |
178.66 g/mol |
Nombre IUPAC |
1-chloropenta-1,3-dienylbenzene |
InChI |
InChI=1S/C11H11Cl/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2-9H,1H3 |
Clave InChI |
KTHZZLYFAZQOFF-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=C(C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)
![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)
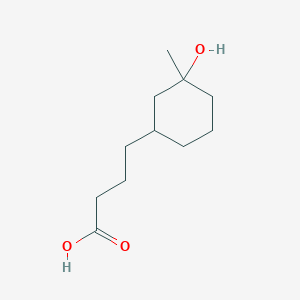

![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)

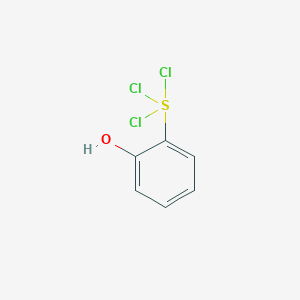
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
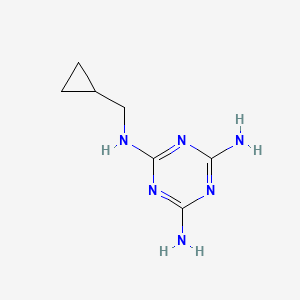
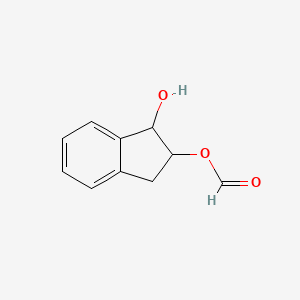
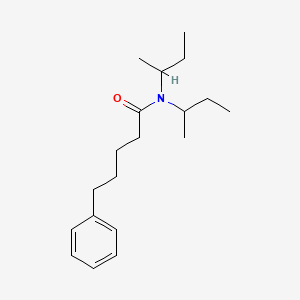
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
